4-Fluoro-2,5-dimethylaniline hydrochloride
Overview
Description
4-Fluoro-2,5-dimethylaniline hydrochloride is a hydrochloride salt of the amine 4-Fluoro-2,5-dimethylaniline. It has a molecular formula of C8H11ClFN and a molecular weight of 175.63 . This compound is widely used in organic synthesis and the production of various chemicals.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 4th position and two methyl groups at the 2nd and 5th positions . The presence of the fluoro group can significantly influence the chemical properties of the molecule, including its reactivity and acidity.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that amine derivatives like this compound can undergo a variety of chemical reactions. These include reactions with acids to form salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with acyl chlorides to form amides.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 175.63 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Fluorescence Behavior and Charge Transfer
- 4-Fluoro-N,N-dimethylaniline (FDMA) exhibits distinct fluorescence behavior. Contrary to previous reports, it only shows single fluorescence from a locally excited (LE) state, without intramolecular charge transfer (ICT), irrespective of solvent polarity, temperature, and excitation wavelength. This finding is significant in understanding the fluorescence characteristics of similar compounds (Zachariasse, Demeter, & Druzhinin, 2017).
- In a similar vein, another study confirms that FDMA does not undergo charge transfer or twisting in its excited state, based on quantum chemical methods. This contradicts earlier reports and contributes to a more accurate understanding of the photophysics of FDMA (Bohnwagner & Dreuw, 2017).
Reactions and Synthesis
- Research on the reaction of 4-fluoro-N,N-dimethylaniline-N-oxide with hemoglobin reveals transformation into various compounds, providing insights into its reactivity in biological environments (Renner, 2004).
- A study on electrophilic fluorination of N,N-dimethylaniline showcases the synthesis of complex mixtures of biaryls, demonstrating the compound's versatility in organic synthesis (Sorokin, Pozharskii, & Ozeryanskii, 2013).
- The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, highlights the applicability of FDMA derivatives in medicinal chemistry, especially as synthons for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Biological and Environmental Applications
- The environmental sensitivity of fluorophores like 6-N,N-dimethylamino-2,3-naphthalimide, related to FDMA, shows potential as biological probes, useful in monitoring protein-protein interactions (Vázquez, Blanco, & Imperiali, 2005).
- The degradation of 2,4-dimethylaniline, a related compound, by Pseudomonas species, offers insights into biodegradation processes for similar compounds, highlighting environmental and toxicological implications (Brimecombe, Fogel, & Limson, 2006).
Safety and Hazards
While specific safety and hazard information for 4-Fluoro-2,5-dimethylaniline hydrochloride is not available, compounds of this nature should be handled with care. They may pose risks such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . Always follow safety guidelines when handling chemical substances.
Properties
IUPAC Name |
4-fluoro-2,5-dimethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-5-4-8(10)6(2)3-7(5)9;/h3-4H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUXRWFGKVPFAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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